molecular formula C9H15N3O B8110787 7-(Methoxymethyl)-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine

7-(Methoxymethyl)-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine

Cat. No.: B8110787
M. Wt: 181.23 g/mol
InChI Key: BTKZRGIGMQPSQD-UHFFFAOYSA-N
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Description

7-(Methoxymethyl)-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine is a heterocyclic compound that features a fused ring system combining pyrazole and diazepine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methoxymethyl)-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted hydrazine and an appropriate ketone or aldehyde, the intermediate can undergo cyclization to form the desired diazepine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-(Methoxymethyl)-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the ring system.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(Methoxymethyl)-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Methoxymethyl)-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: Share a similar diazepine ring structure but differ in their pharmacological profiles.

    Triazolobenzodiazepines: Contain an additional triazole ring, offering different biological activities.

    Quinazolinotriazolobenzodiazepines: Feature a more complex fused ring system with distinct properties.

Uniqueness

7-(Methoxymethyl)-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its methoxymethyl group, in particular, may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

7-(methoxymethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-13-7-8-4-10-5-9-2-3-11-12(9)6-8/h2-3,8,10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKZRGIGMQPSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CNCC2=CC=NN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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